

2-Bromo-4-methylpyridine as a building block in medicinal chemistry

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Compound of Interest

Compound Name: 2-Bromo-4-methylpyridine

Cat. No.: B133514

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Application Notes: 2-Bromo-4-methylpyridine in Medicinal Chemistry

Introduction

2-Bromo-4-methylpyridine is a versatile heterocyclic building block widely employed in organic synthesis and pharmaceutical research.[1] Characterized by a pyridine ring substituted with a bromine atom at the 2-position and a methyl group at the 4-position, this compound serves as a crucial intermediate in the synthesis of a diverse range of complex molecules.[2] Its utility is particularly pronounced in medicinal chemistry, where it functions as a scaffold or key precursor for active pharmaceutical ingredients (APIs), including anti-infective, anti-cancer, and neurological disorder-targeting agents.[1][2] The bromine atom at the 2-position is amenable to various palladium-catalyzed cross-coupling reactions, providing a robust handle for introducing molecular complexity.

Physicochemical Properties of **2-Bromo-4-methylpyridine**

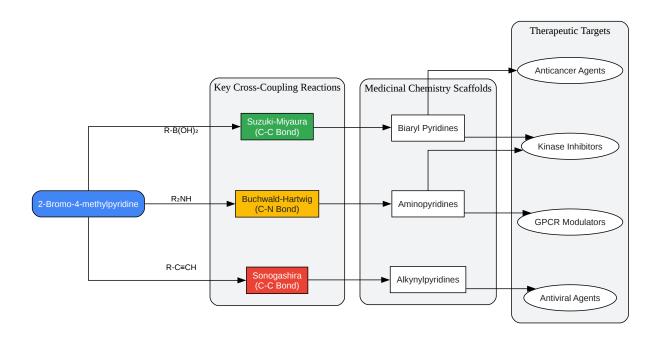
A summary of the key properties of **2-Bromo-4-methylpyridine** is provided below.



Property	Value	Reference	
CAS Number	4926-28-7	[3][4]	
Molecular Formula	C ₆ H ₆ BrN	[3][4]	
Molecular Weight	172.02 g/mol	[3][4]	
Appearance	Liquid	[3]	
Boiling Point	87 °C / 10 mmHg	[3]	
Density	1.545 g/mL at 25 °C	[3]	
Refractive Index	n20/D 1.561	[3]	

Key Synthetic Transformations

The reactivity of the C-Br bond in **2-bromo-4-methylpyridine** makes it an ideal substrate for several cornerstone reactions in medicinal chemistry, primarily palladium-catalyzed cross-coupling reactions. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.





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Caption: Synthetic utility of **2-bromo-4-methylpyridine**.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or vinyl boronic acids or esters.[5][6] This reaction is fundamental for constructing biaryl scaffolds, which are prevalent in many kinase inhibitors and other therapeutic agents.[7]

Representative Suzuki-Miyaura Coupling Conditions

Entry	Boroni c Acid/E ster	Cataly st (mol%)	Ligand (mol%)	Base	Solven t	Temp. (°C)	Yield (%)	Refere nce
1	2,4- difluoro phenylb oronic acid	Not specifie d	Not specifie d	Not specifie d	Not specifie d	Not specifie d	Not specifie d	[3]
2	Phenylb oronic acid	Pd(PPh 3)4 (5)	-	K ₂ CO ₃	Toluene /H ₂ O	90	>85	[8]
3	4- Methox yphenyl boronic acid	Pd(OAc) ₂ (2)	SPhos (4)	K₃PO4	1,4- Dioxan e	100	>90	[8]
4	Phenylb oronic acid	Pd(dppf)Cl ₂	-	К₂СОз	H ₂ O/1,4 - Dioxan e	120 (Microw ave)	81	[9][10]



Experimental Protocol: Synthesis of 4-methyl-2-phenylpyridine

Materials: 2-Bromo-4-methylpyridine, Phenylboronic acid,
 Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃),
 Toluene, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄), Schlenk flask, magnetic stirrer, condenser.

Procedure:

- To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-methylpyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
- Add Pd(PPh₃)₄ (0.05 eq) to the flask.
- Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
- Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide array of N-aryl and N-heteroaryl amines.[11] This reaction is crucial for synthesizing aminopyridine derivatives, which are common structural motifs in kinase inhibitors and GPCR modulators.[12][13]

Representative Buchwald-Hartwig Amination Conditions



Entry	Amine	Cataly st (mol%)	Ligand (mol%)	Base	Solven t	Temp. (°C)	Yield (%)	Refere nce
1	(+/-)- trans- 1,2- diamino cyclohe xane	[Pd2(db a)3] (0.18 mmol scale)	(±)- BINAP (0.35 mmol scale)	NaOBu ^t	Toluene	80	60	[14]
2	Volatile amines (genera I)	Pd(OAc)2	dppp	NaOBu ^t	Toluene	80	55-98	[15]
3	Various amines	Not specifie d	XPhos	Not specifie d	Not specifie d	Not specifie d	Good affinity	[13]

Experimental Protocol: General Amination of **2-Bromo-4-methylpyridine**

Materials: 2-Bromo-4-methylpyridine, desired amine (e.g., morpholine),
 Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), Sodium tert-butoxide (NaOBu^t), Anhydrous toluene, Diethyl ether, Brine,
 Anhydrous magnesium sulfate (MgSO₄), Schlenk tube.

Procedure:

- o In an argon-filled glovebox or using Schlenk techniques, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), BINAP (0.02 eq), and NaOBu^t (1.4 eq).
- Add **2-Bromo-4-methylpyridine** (1.0 eq) and the desired amine (1.2 eq).
- Add anhydrous, degassed toluene.
- Seal the tube and heat the reaction mixture to 80-100 °C for 4-24 hours, until TLC or LC-MS indicates consumption of the starting material.



- o Cool the mixture to room temperature and dilute with diethyl ether.
- Wash the mixture with brine, dry the organic phase over MgSO₄, filter, and remove the solvent under reduced pressure.
- Purify the crude residue via flash column chromatography to obtain the N-substituted aminopyridine.

Sonogashira Coupling

The Sonogashira reaction is a reliable method for coupling terminal alkynes with aryl halides, forming C(sp²)-C(sp) bonds.[16] This transformation introduces an alkyne moiety, a versatile functional group that can serve as a linchpin for further elaboration or as a key pharmacophore in antiviral and anticancer agents.[17]

Representative Sonogashira Coupling Conditions

Entry	Alkyne	Catalyst (mol%)	Co- catalyst (mol%)	Base	Solvent	Temp. (°C)	Referen ce
1	Terminal Alkynes (general)	Pd(CF₃C OO)₂ (2.5)	Cul (5.0)	Et₃N	DMF	100	[17]
2	Terminal Alkynes (general)	[DTBNpP]Pd(crotyl)CI (5.0)	None	TMP	DMSO	Room Temp	[16]

Experimental Protocol: General Sonogashira Coupling

- Materials: 2-Bromo-4-methylpyridine, Terminal alkyne (e.g., Phenylacetylene),
 Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂], Copper(I) iodide (CuI),
 Triethylamine (Et₃N), Anhydrous tetrahydrofuran (THF), round-bottom flask.
- Procedure:

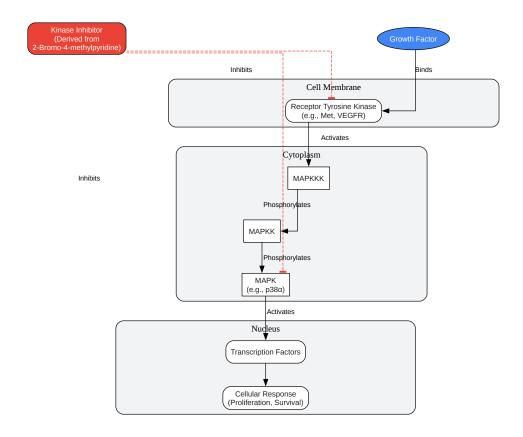


- To a round-bottom flask under an inert atmosphere, add 2-Bromo-4-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
- Add anhydrous THF followed by triethylamine.
- Add the terminal alkyne (1.1 eq) dropwise to the stirring mixture.
- Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 6-24 hours.
 Monitor the reaction by TLC.
- After completion, filter the reaction mixture through a pad of Celite® and wash with THF or ethyl acetate.
- Concentrate the filtrate and purify the residue by flash column chromatography to isolate the 2-alkynyl-4-methylpyridine product.

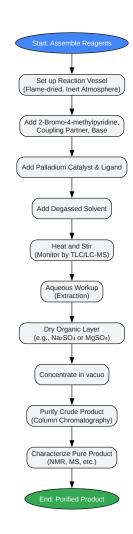
Applications in Drug Discovery Programs

The pyridine core derived from **2-bromo-4-methylpyridine** is a privileged scaffold in modern drug discovery.









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Methodological & Application





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